3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide
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Overview
Description
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functionalization of the Quinoline Core: The quinoline core is then functionalized by introducing the hydroxy and methoxy groups at specific positions using appropriate reagents and conditions.
Coupling with Benzamide: The functionalized quinoline is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, bases such as sodium hydroxide
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core and have similar biological activities.
Benzamide Derivatives: Compounds such as sulpiride and tiapride share the benzamide moiety and are used in medicinal chemistry.
Uniqueness
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-31-20-10-11-21-17(14-20)12-18(24(29)27-21)15-28(22-8-3-4-9-23(22)32-2)25(30)16-6-5-7-19(26)13-16/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQQBDPLTIFAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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